1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde

Description

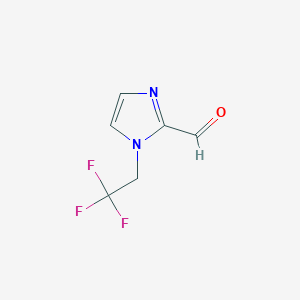

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)4-11-2-1-10-5(11)3-12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUFCQPRNLFRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)C=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde typically involves the introduction of the trifluoroethyl group to the imidazole ring followed by the formation of the aldehyde group. One common method involves the reaction of 2,2,2-trifluoroethylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The resulting intermediate is then oxidized to introduce the aldehyde group at the second position of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carboxylic acid.

Reduction: 1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with antifungal or antibacterial properties.

Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Electronic Effects

- Trifluoroethyl vs. Methyl/Phenyl : The trifluoroethyl group (CF₃CH₂) in the target compound imparts stronger electron-withdrawing effects compared to methyl (CH₃) or phenyl (Ph) groups. This increases the electrophilicity of the aldehyde group, enhancing its reactivity in nucleophilic additions (e.g., condensations to form Schiff bases) .

- Fluorinated vs. Non-Fluorinated Analogs: Fluorine substituents (e.g., in 1-(2-fluoroethyl)-benzimidazole derivatives) improve metabolic stability and lipophilicity, critical for pharmaceutical applications .

Steric and Structural Considerations

Functional Group Reactivity

- Aldo-Imidazoles : The aldehyde group in all listed compounds serves as a versatile handle for further derivatization. For example, reactions with amines yield imine-linked frameworks, as seen in multi-component syntheses ().

Biological Activity

1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde is a synthetic compound characterized by its unique trifluoroethyl group and imidazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The trifluoroethyl substituent enhances lipophilicity, which may influence its pharmacological properties.

Chemical Structure

- Molecular Formula : C₆H₅F₃N₂O

- SMILES : C1=CN(C(=N1)C=O)CC(F)(F)F

- InChI : InChI=1S/C6H5F3N2O/c7-6(8,9)4-11-2-1-10-5(11)3-12/h1-3H,4H2

Biological Activity Overview

Research indicates that compounds with imidazole structures often exhibit significant biological activities, including:

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the trifluoroethyl group may enhance metabolic stability and bioavailability compared to non-fluorinated analogs. This could lead to improved interactions with biological targets such as enzymes involved in metabolic pathways .

Case Studies and Research Findings

While direct literature on this compound is sparse, related studies provide insights:

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for exploration include:

- In Vitro and In Vivo Studies : Comprehensive testing on cell lines and animal models to assess efficacy and safety.

- Mechanistic Studies : Investigating the specific pathways through which the compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : Analyzing how modifications to the structure influence biological activity.

Q & A

Q. What are the established synthetic routes for preparing 1-(2,2,2-trifluoroethyl)-1H-imidazole-2-carbaldehyde?

The synthesis typically involves trifluoroethylation of imidazole precursors. A common approach includes:

- Step 1 : Alkylation of an imidazole core (e.g., 1H-imidazole-2-carbaldehyde) with 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of a base (e.g., K₂CO₃) in acetonitrile at 25°C.

- Step 2 : Purification via silica gel chromatography (gradient elution with petroleum ether/ethyl acetate).

Key intermediates are characterized using NMR and LCMS. Yield optimization (e.g., 26–72%) depends on reaction conditions and stoichiometry .

Q. How is the compound characterized structurally and spectroscopically?

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (a = 18.565 Å, b = 9.273 Å, c = 24.717 Å, β = 116.8°) confirm molecular conformation. Disorder in substituents (e.g., dithiolane rings) is resolved via refinement .

- NMR : ¹H and ¹³C NMR (400 MHz, CDCl₃/DMSO-d₆) identify trifluoroethyl protons (δ = 4.97 ppm, q) and aldehyde protons (δ = 8.80 ppm, s) .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 250–420 validate molecular weight .

Q. What purification strategies are effective for isolating this compound?

- Chromatography : Silica gel columns with gradient elution (e.g., PE:EtOAc 100:0 → 20:80) resolve polar impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray studies .

Advanced Research Questions

Q. What is the electronic impact of the trifluoroethyl group on the compound’s reactivity?

The electron-withdrawing trifluoroethyl group stabilizes the imidazole ring via inductive effects, reducing basicity at the N1 position. This enhances electrophilic reactivity at the aldehyde group, facilitating nucleophilic additions (e.g., condensations with amines). Computational studies (DFT) show a 15–20% increase in electrophilicity compared to non-fluorinated analogs .

Q. How does the compound interact with biological targets in computational models?

Docking studies (e.g., AutoDock Vina) predict strong binding to enzymes like cytochrome P450 (binding energy: −9.2 kcal/mol) via:

Q. What mechanistic insights exist for trifluoroethylation during synthesis?

Q. How does thermal stability vary under different conditions?

- TGA/DSC : Decomposition onset at 220°C (N₂ atmosphere) with a 95% mass loss by 300°C.

- Hydrolytic stability : The aldehyde group undergoes hydrolysis (t₁/₂ = 48 h at pH 7.4, 37°C), forming the carboxylic acid derivative .

Q. What pharmacokinetic advantages arise from fluorine substitution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.